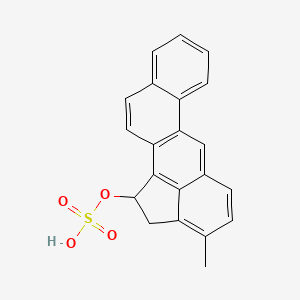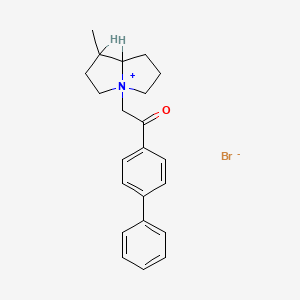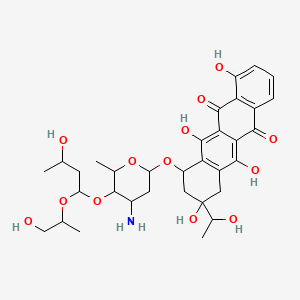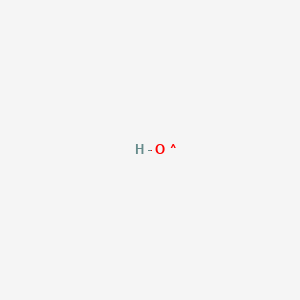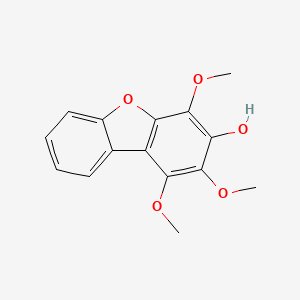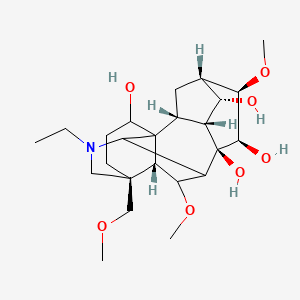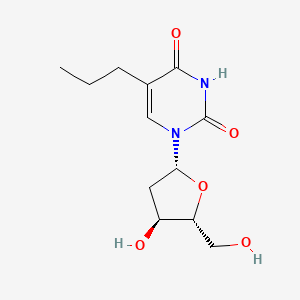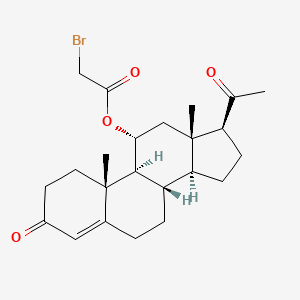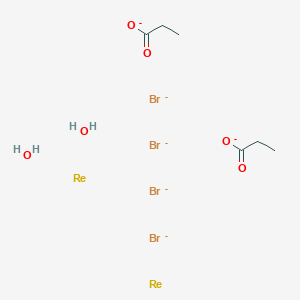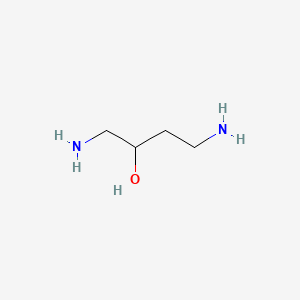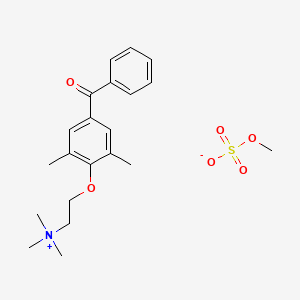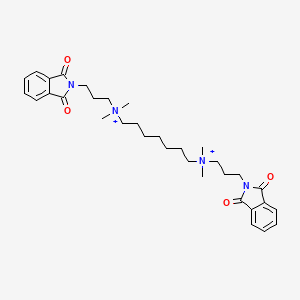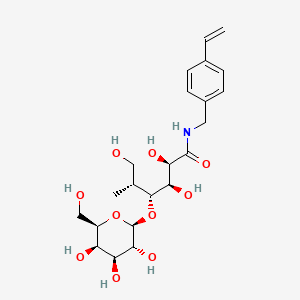
PVLA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PVLA is a specialized glycopolymer that combines the properties of polystyrene with lactose moieties. This compound is particularly significant in biomedical applications due to its ability to interact with specific biological molecules, making it useful in cell culture, drug delivery, and other medical applications .
準備方法
Synthetic Routes and Reaction Conditions
PVLA can be synthesized through various methods. One common approach involves the grafting of lactose-carrying styrene onto polystyrene dishes using plasma glow discharge. This method involves treating polystyrene dishes with oxygen plasma glow discharge followed by the graft polymerization of lactose-carrying styrene . Another method involves the polymerization of lactose-carrying styrene using nitroxide-mediated polymerization (NMP) with di-tert-butyl nitroxide as the initiator .
Industrial Production Methods
Industrial production of lactose-carrying polystyrene typically involves large-scale polymerization techniques. The use of NMP allows for controlled polymerization, resulting in polymers with specific molecular weights and structures. This method is advantageous for producing high-quality glycopolymers suitable for biomedical applications .
化学反応の分析
Types of Reactions
PVLA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the lactose moieties and the polystyrene backbone.
Common Reagents and Conditions
Common reagents used in the reactions of lactose-carrying polystyrene include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lactose moieties can lead to the formation of aldehydes or carboxylic acids, while reduction can result in the formation of alcohols .
科学的研究の応用
PVLA has a wide range of scientific research applications:
作用機序
The mechanism of action of lactose-carrying polystyrene involves its interaction with specific biological molecules. The lactose moieties on the polymer interact with asialoglycoprotein receptors on the surface of hepatocytes, facilitating cell adhesion and growth . This interaction is mediated by the β-D-galactopyranose ligand along the polymer chains .
類似化合物との比較
Similar Compounds
Poly(N-vinylbenzyl-O-β-D-galactopyranosyl-(1-4)-D-gluconamide): This compound also interacts with asialoglycoprotein receptors and is used in hepatocyte culture.
Glucose-carrying polystyrene: This compound interacts with glucose transporters on the surface of cells and is used in various biomedical applications.
Uniqueness
PVLA is unique due to its specific interaction with asialoglycoprotein receptors, making it particularly useful for hepatocyte culture and targeted drug delivery. Its amphiphilic structure also enhances its self-assembly properties, making it suitable for various biomedical applications .
特性
分子式 |
C22H33NO10 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-N-[(4-ethenylphenyl)methyl]-2,3,6-trihydroxy-5-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C22H33NO10/c1-3-12-4-6-13(7-5-12)8-23-21(31)18(29)17(28)20(11(2)9-24)33-22-19(30)16(27)15(26)14(10-25)32-22/h3-7,11,14-20,22,24-30H,1,8-10H2,2H3,(H,23,31)/t11-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 |
InChIキー |
RPOKRGMOEWYIKB-ZFCLCKFASA-N |
異性体SMILES |
C[C@H](CO)[C@H]([C@@H]([C@H](C(=O)NCC1=CC=C(C=C1)C=C)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC(CO)C(C(C(C(=O)NCC1=CC=C(C=C1)C=C)O)O)OC2C(C(C(C(O2)CO)O)O)O |
同義語 |
lactose-carrying polystyrene poly (N-4-vinylbenzyl-lactonamide) poly(vinylbenzyl gluconamide) poly-N-4-vinylbenzyllactonamide PVLA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


